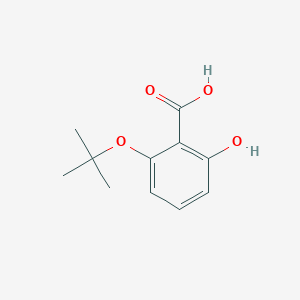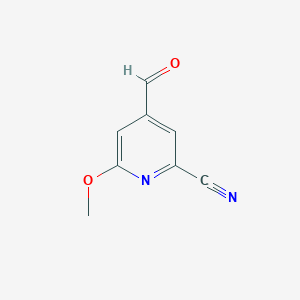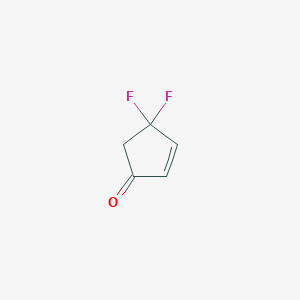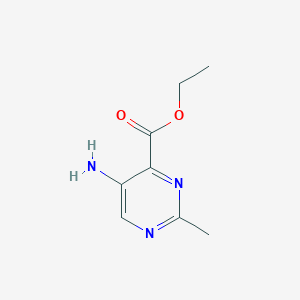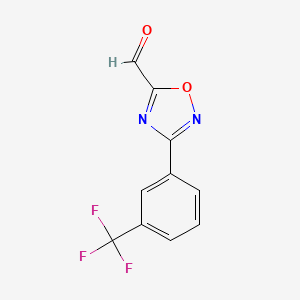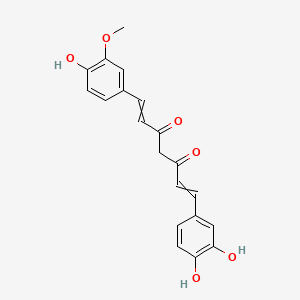
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monodemethylcurcumin, also known as 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, is a derivative of curcumin, a natural compound found in the rhizomes of turmeric (Curcuma longa). Curcumin is well-known for its vibrant yellow color and extensive use in traditional medicine. Monodemethylcurcumin retains many of the beneficial properties of curcumin but with slight structural modifications that can enhance its biological activity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monodemethylcurcumin can be synthesized through various methods, including the mechanochemical method, which is an efficient green method for the synthesis of organic compounds. This method involves the use of mechanical force to drive chemical reactions, often resulting in higher yields and fewer by-products.
Industrial Production Methods: Industrial production of monodemethylcurcumin typically involves the extraction of curcumin from turmeric, followed by selective demethylation processes. Advanced extraction technologies, such as supercritical fluid extraction and microwave-assisted extraction, are employed to obtain high-purity curcumin, which is then chemically modified to produce monodemethylcurcumin .
Análisis De Reacciones Químicas
Types of Reactions: Monodemethylcurcumin undergoes various chemical reactions, including:
Oxidation: Monodemethylcurcumin can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Monodemethylcurcumin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of curcuminoids and their derivatives.
Mecanismo De Acción
Monodemethylcurcumin exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, such as hydroxyl radicals and superoxide anions, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits key enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.
Anticancer Activity: Monodemethylcurcumin modulates various signaling pathways, including the nuclear factor-kappa B pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Monodemethylcurcumin is part of the curcuminoid family, which includes:
Curcumin: The primary component of turmeric, known for its broad-spectrum biological activities.
Demethoxycurcumin: Lacks one methoxy group compared to curcumin, with similar but slightly different biological properties.
Bis-demethoxycurcumin: Lacks two methoxy groups, often used in comparative studies to understand the role of methoxy groups in curcuminoid activity.
Uniqueness of Monodemethylcurcumin: Monodemethylcurcumin’s unique structure, with one less methoxy group than curcumin, enhances its solubility and bioavailability. This structural modification also allows for more targeted interactions with biological molecules, making it a promising candidate for therapeutic applications .
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFJIZJLZXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
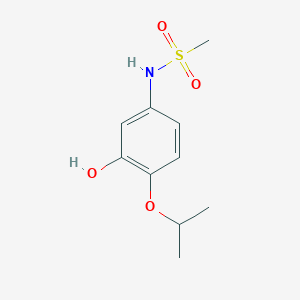
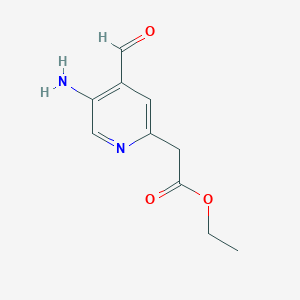
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
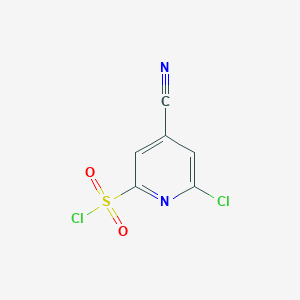
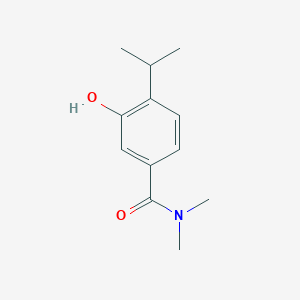
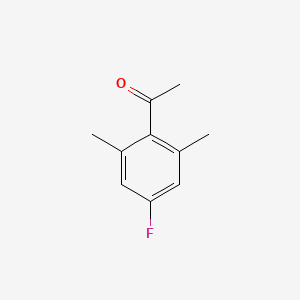
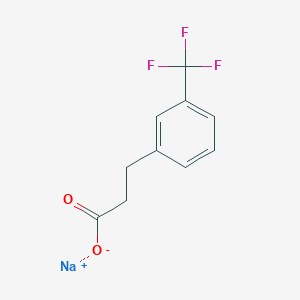
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
